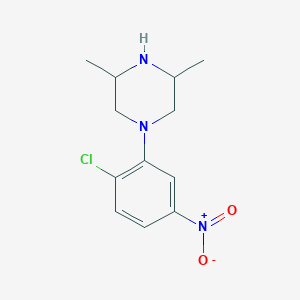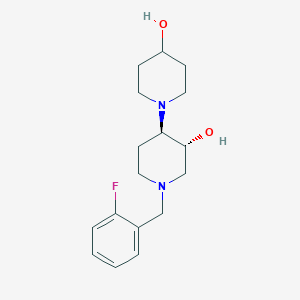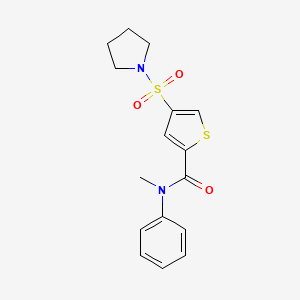![molecular formula C24H26N2O3S B5132392 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5132392.png)
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as TZD, is a synthetic compound that has been extensively studied for its potential applications in medicine. TZD belongs to the thiazolidinedione class of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a key role in the regulation of lipid metabolism and glucose homeostasis. Activation of PPAR-γ by 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one leads to the upregulation of genes involved in adipogenesis and glucose uptake. This results in an increase in insulin sensitivity and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been found to improve lipid metabolism, reduce oxidative stress, and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one for lab experiments is its ability to selectively activate PPAR-γ. This allows researchers to study the effects of PPAR-γ activation on various physiological processes. However, one of the limitations of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is its potential toxicity. 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to cause liver toxicity and bone loss in some animal models.
Direcciones Futuras
There are several future directions for the use of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in medicine. One potential application is in the treatment of cancer. 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Another potential application is in the treatment of neurodegenerative diseases. 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one may have potential applications in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in medicine. It exhibits a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the activation of PPAR-γ, which leads to an increase in insulin sensitivity and a reduction in blood glucose levels. While 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments, it also has potential limitations such as toxicity. However, there are several future directions for the use of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in medicine, including the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-(4-cyclohexylphenoxy) ethylamine with 3-(benzylideneamino)-2-oxo-1,3-thiazolidine-4-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate in the presence of a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in a pure form.
Aplicaciones Científicas De Investigación
5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c25-24-26-23(27)22(30-24)16-17-5-4-8-21(15-17)29-14-13-28-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h4-5,8-12,15-16,18H,1-3,6-7,13-14H2,(H2,25,26,27)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIGDBBDDYNFLF-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)C=C4C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)/C=C\4/C(=O)N=C(S4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)

![5-[2-(4-chlorophenyl)-2-oxoethylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5132347.png)
![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)
![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)
![1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5132371.png)
![6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5132388.png)
![3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B5132398.png)